Superior Analgesic Efficacy in Visceral Pain Model: Tyr-Pro-NH2 vs. Parent Tyr-Pro Dipeptide
In a comparative analgesia study, H-Tyr-Pro-NH2 demonstrated significantly enhanced activity relative to the parent dipeptide Tyr-Pro in the acetic acid writhing test, a model of visceral inflammatory pain. While both compounds exhibited comparable efficacy in the thermal tail-flick test, the amidated analog was uniquely more effective in the chemical-induced pain model, suggesting a distinct pharmacodynamic profile potentially related to differential bioavailability or receptor subtype activation [1].
| Evidence Dimension | Analgesic Activity (Acetic Acid Writhing Test) |
|---|---|
| Target Compound Data | Higher activity (statistically significant increase in antinociception) |
| Comparator Or Baseline | Tyr-Pro (free acid dipeptide) exhibited lower activity |
| Quantified Difference | Significantly higher (exact fold-change not numerically reported in abstract, but stated as 'higher activity') |
| Conditions | Intraperitoneal administration in mice; acetic acid-induced writhing assay |
Why This Matters
For researchers investigating opioid peptide mimetics or visceral pain pathways, the amidated analog offers a differentiated tool with enhanced efficacy in a specific pain modality, enabling more targeted mechanistic studies.
- [1] Guzevatykh, L. S., Voronina, T. A., Emel'ianova, T. G., Andreeva, L. A., Alfeeva, L. Iu., Seredenin, S. B., & Miasoedov, N. F. (2008). Analgesic activity of dipeptide Tyr-Pro. Biology Bulletin, 35(1), 50-55. View Source
